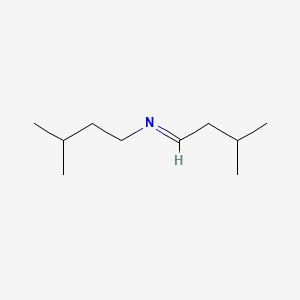

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

Description

Properties

IUPAC Name |

3-methyl-N-(3-methylbutyl)butan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNULUURQZBBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067922 | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, Colourless liquid; Fishy aroma | |

| Record name | Isopentylidene isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol) | |

| Record name | Isopentylidene isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.768-0.774 | |

| Record name | Isopentylidene isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35448-31-8 | |

| Record name | N-Isopentylideneisopentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35448-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentylidene isopentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTYLIDENE ISOPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation Reaction Between Methyl-3-methylbutanone and 1-Butanamine

The principal synthetic route for 1-butanamine, 3-methyl-N-(3-methylbutylidene)- involves a condensation reaction between methyl-3-methylbutanone (a ketone) and 1-butanamine (a primary amine). This reaction forms the imine (Schiff base) linkage by elimination of water.

- Reaction Conditions: Typically carried out in an organic solvent such as ethanol under reflux conditions for 4 to 6 hours.

- Catalysts: Acidic catalysts or molecular sieves may be used to facilitate water removal and drive the equilibrium toward imine formation.

- Purification: The product is isolated by vacuum distillation or flash chromatography using solvent gradients (e.g., hexane:ethyl acetate).

- Characterization: Confirmation of imine formation is done by FTIR spectroscopy (C=N stretch around 1640 cm⁻¹) and ¹H NMR (imine proton singlet at δ 8.1–8.5 ppm).

This method is well-documented and provides high yields of the target compound with good purity.

Alternative Synthesis Using 3-Methylbutyraldehyde and 3-Methyl-1-butanamine

Another closely related synthetic approach involves the condensation of 3-methylbutyraldehyde with 3-methyl-1-butanamine under similar conditions. This method also produces the Schiff base by imine bond formation.

- Reaction Setup: The aldehyde and amine are mixed in ethanol or another suitable solvent.

- Water Removal: Molecular sieves or azeotropic distillation can be employed to shift the equilibrium.

- Temperature: Reflux temperatures optimize reaction kinetics.

- Isolation: The imine product is purified by chromatographic techniques.

This route is analogous to the ketone-amine condensation but uses an aldehyde as the carbonyl component.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with precise control over:

- Reaction temperature and time to maximize yield and minimize side reactions.

- Purity control through continuous monitoring by spectroscopic methods.

- Use of catalysts optimized for cost and environmental impact.

- Solvent recycling and waste minimization.

Industrial processes may employ continuous flow reactors for better reaction control and throughput.

Chemical Reaction Analysis and Mechanism

The preparation involves a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the ketone or aldehyde, followed by elimination of water to form the imine bond (C=N). The reaction mechanism is:

- Formation of a carbinolamine intermediate.

- Proton transfer and dehydration to yield the imine.

This reaction is reversible and equilibrium-driven, hence the importance of water removal to drive the reaction to completion.

Data Table: Summary of Preparation Methods

| Method No. | Carbonyl Compound | Amine Component | Solvent | Catalyst/Conditions | Purification Method | Key Spectroscopic Confirmation |

|---|---|---|---|---|---|---|

| 1 | Methyl-3-methylbutanone | 1-Butanamine | Ethanol | Acid catalyst, reflux 4-6 h | Vacuum distillation, chromatography | FTIR C=N stretch (~1640 cm⁻¹), ¹H NMR imine proton (δ 8.1–8.5 ppm) |

| 2 | 3-Methylbutyraldehyde | 3-Methyl-1-butanamine | Ethanol | Molecular sieves, reflux | Chromatography | Same as above |

| 3 | Industrial scale (ketone or aldehyde) | Primary amine (1-butanamine or analog) | Various solvents | Optimized catalysts, continuous flow | Industrial purification methods | Spectroscopic monitoring (IR, NMR) |

Research Findings and Notes

- The condensation reaction is highly selective for imine formation under controlled conditions.

- The Schiff base product exhibits stability under anhydrous conditions but can hydrolyze in acidic aqueous media.

- Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are crucial for confirming product identity and purity.

- Molecular modeling and docking studies have been used to understand interactions of this compound with biological targets, which may influence future synthetic modifications.

- The compound’s preparation methods are consistent with those used for other branched-chain Schiff bases, emphasizing the importance of water removal and reaction time optimization.

Chemical Reactions Analysis

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1-Butanamine, 3-methyl-N-(3-methylbutylidene)- is utilized as a building block in organic synthesis. Its amine functional group allows it to participate in various reactions, such as:

- Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, forming more complex amines.

- Condensation Reactions : It can undergo condensation with carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Case Study : A study demonstrated the successful use of this compound in synthesizing novel amine derivatives that showed enhanced biological activity compared to their precursors .

Pharmaceutical Applications

Due to its structural characteristics, 1-butanamine derivatives have been explored for their potential therapeutic effects.

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 1-Butanamine Derivative A | 32 | E. coli |

| 1-Butanamine Derivative B | 16 | S. aureus |

| 1-Butanamine Derivative C | 64 | P. aeruginosa |

Flavoring and Fragrance Industry

The compound is also noted for its sensory properties and has been used in the flavoring industry:

- Flavor Enhancer : It has been detected in various food matrices and is used to enhance flavors due to its unique aroma profile .

Case Study : A study on the volatile compounds in roasted shrimp identified the presence of 1-butanamine derivatives as key contributors to the seafood aroma, suggesting their application in food flavoring .

Industrial Applications

In industrial settings, this compound serves as an intermediate for producing other chemicals:

- Production of Surfactants : It plays a role in synthesizing surfactants used in detergents and cleaning products.

Mechanism of Action

The mechanism of action of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- involves its interaction with molecular targets and pathways in biological systems . The compound’s primary amine group can form hydrogen bonds with biological molecules, while the alkene group can participate in various chemical reactions . These interactions can influence the compound’s biological activity and its effects on different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Butanamine, 2-methyl-N-(2-methylbutylidene)-

- Molecular Formula : C₁₀H₂₁N (same as the target compound).

- Key Difference : Positional isomerism; the imine group is attached to the second carbon of the butanamine chain instead of the third.

- Occurrence : Found in Hedysarum theinum (0.48%) and H. neglectum (0.16%) .

- GC-MS Data : Retention time = 4.582 min, Area% = 1.44 in E. diffusum .

N-(2-Methylbutylidene)isobutylamine

- Molecular Formula : C₉H₁₉N.

- Key Difference : Shorter aliphatic chain (C₉ vs. C₁₀) and absence of a methyl group on the amine-bearing carbon.

- Occurrence : Higher abundance (0.66% in H. theinum vs. 0.25% in H. neglectum) compared to the target compound .

3-Methyl-N-(2-phenylethylidene)-1-butanamine

Physicochemical Properties

Biological Activity

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, also known as N-isopentylidene isopentylamine, is a chemical compound with the molecular formula and a molecular weight of 155.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

- IUPAC Name: 3-Methyl-N-(3-methylbutylidene)-1-butanamine

- CAS Number: 35448-31-8

- InChIKey: WYNULUURQZBBSK-UHFFFAOYSA-N

The biological activity of 1-butanamine derivatives often involves interaction with various biological targets such as enzymes and receptors. The precise mechanism can vary depending on the specific biological context and the presence of other interacting molecules. Preliminary studies suggest that this compound may influence neurotransmitter systems or exhibit antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Neurotransmitter Interaction

Some derivatives of butanamine are known to interact with neurotransmitter receptors. This interaction could potentially lead to effects on mood and cognitive function. While direct studies on this compound are sparse, related compounds have shown promise in modulating serotonin and dopamine pathways.

Case Studies

- Antimicrobial Activity Study : A study conducted on a series of butanamine derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced efficacy, suggesting a structure-activity relationship that could be explored further for 1-butanamine, 3-methyl-N-(3-methylbutylidene)- .

- Neuropharmacological Effects : In experimental models, compounds similar to 1-butanamine have been evaluated for their ability to alter behavioral responses in rodents. These studies typically measure changes in locomotion or anxiety-like behaviors following administration, providing insights into potential anxiolytic or stimulant properties .

Data Table: Summary of Biological Activities

Q & A

Basic: How can the structure of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- be confirmed using spectroscopic techniques?

Answer: Structural confirmation requires a combination of spectroscopic methods:

- Infrared (IR) Spectroscopy : Compare experimental IR peaks (e.g., N–H stretching, C=N imine vibrations) with reference data from NIST Standard Reference Database (e.g., gas-phase IR spectra of analogous amines at 40 mmHg) .

- Mass Spectrometry (MS) : Match the molecular ion peak (e.g., m/z 155.28 for C₁₀H₂₁N) and fragmentation patterns with EPA/NIH Mass Spectral Data, which identifies the base structure and substituents .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR signals to confirm the Schiff base formation (e.g., imine proton at δ 8.1–8.5 ppm) and branching patterns .

Basic: What are the key physical properties (e.g., boiling point, solubility) of this compound relevant to laboratory handling?

Answer:

- Boiling Point : Analogous branched amines (e.g., N-butyl-tert-butylamine, C₈H₁₉N) exhibit higher boiling points than linear alkanes due to hydrogen bonding and London dispersion forces .

- Solubility : The compound is likely hydrophobic due to the branched alkyl chains but may form weak hydrogen bonds in polar solvents. Compare with 1-butanamine derivatives, which show limited water solubility .

- Stability : The Schiff base (imine) group may hydrolyze under acidic conditions; storage in anhydrous environments is advised .

Advanced: What methodological approaches are used to investigate the antitumor and antioxidant activities of this compound in bioassay-guided studies?

Answer:

- In Vitro Assays : Use cell lines (e.g., MCF-7 for antitumor activity) and DPPH/ABTS radical scavenging assays for antioxidant evaluation. GC-MS analysis in Equisetum diffusum extracts identified the compound with 85% spectral similarity and 0.49% abundance in bioactive fractions .

- Isolation Techniques : Combine column chromatography (e.g., silica gel) with HPLC-PDA to isolate the compound from complex matrices .

- Dose-Response Studies : Optimize concentrations (e.g., 10–100 µM) to assess IC₅₀ values in cytotoxicity assays .

Advanced: How can researchers address discrepancies in reported bioactivity data across different studies?

Answer:

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to evaluate data from multiple studies, accounting for variables like solvent choice (DMSO vs. ethanol) .

- Orthogonal Assays : Cross-validate results using complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Advanced: What computational strategies are employed to model the interaction of this compound with biological targets like inflammatory cytokines?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to TNF-α or IL-6. A study on Equisetum diffusum compounds reported docking scores ≤ -7.0 kcal/mol, suggesting strong binding affinity .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., methyl branching) with bioactivity using descriptors like logP and polar surface area .

Basic: What synthetic routes are reported for synthesizing Schiff base derivatives like 3-methyl-N-(3-methylbutylidene)-1-butanamine?

Answer:

- Condensation Reaction : React 3-methyl-1-butanamine with 3-methylbutyraldehyde in ethanol under reflux (4–6 hrs), using molecular sieves to remove water .

- Purification : Isolate the product via vacuum distillation or flash chromatography (hexane:ethyl acetate gradient) .

- Characterization : Confirm imine formation via FTIR (C=N stretch ~1640 cm⁻¹) and ¹H NMR (imine proton singlet) .

Advanced: How does the presence of the butylidene group influence the compound's reactivity and stability under different storage conditions?

Answer:

- Hydrolysis Sensitivity : The imine group (C=N) is prone to hydrolysis in aqueous acidic/basic conditions. Stability studies in buffered solutions (pH 2–10) show degradation within 24 hrs at pH < 4 .

- Thermal Stability : Thermogravimetric analysis (TGA) of similar Schiff bases indicates decomposition onset at ~150°C .

- Storage Recommendations : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .

Basic: What are the recommended safety protocols for handling this compound based on its chemical classification?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood due to potential volatility and respiratory irritation .

- Waste Disposal : Collect in halogen-resistant containers for incineration, complying with EPA Significant New Use Rules (SNURs) .

Advanced: What chromatographic techniques (e.g., GC-MS, HPLC) are optimal for quantifying this compound in complex biological matrices?

Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. The compound elutes at ~6.3 min (retention index: 1400–1500) and is identifiable via m/z 155.28 .

- HPLC-DAD : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (70:30) mobile phase. Detect at λ = 210 nm .

- Validation : Assess linearity (R² ≥ 0.99), LOD (≤0.1 µg/mL), and recovery (≥90%) per ICH guidelines .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be utilized in metabolic studies of this compound?

Answer:

- Synthesis : Incorporate ¹⁵N-labeled 3-methyl-1-butanamine during Schiff base synthesis to track imine nitrogen in metabolic pathways .

- Tracer Studies : Administer labeled compound to model organisms (e.g., rodents) and analyze tissue extracts via LC-MS/MS to identify metabolites .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates (e.g., hydrolysis) between labeled and unlabeled forms to elucidate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.